molecular formula C7H3Cl2FO B180449 3,5-Dichloro-4-fluorobenzaldehyde CAS No. 117820-80-1

3,5-Dichloro-4-fluorobenzaldehyde

Cat. No.: B180449
CAS No.: 117820-80-1
M. Wt: 193 g/mol
InChI Key: HQMAHFRNJCBIGV-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a fluorine atom at the 4th position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-fluorobenzaldehyde can be synthesized through a halogen-exchange reaction. One common method involves the reaction of 3,5-dichlorobenzaldehyde with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the exchange of chlorine with fluorine .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential use in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluorobenzaldehyde depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-fluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents can influence the compound’s reactivity and properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3,5-dichloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMAHFRNJCBIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556160
Record name 3,5-Dichloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117820-80-1
Record name 3,5-Dichloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-fluorobenzaldehyde
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